molecular formula C21H25ClN2O2 B14361753 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one CAS No. 90316-60-2

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one

Cat. No.: B14361753
CAS No.: 90316-60-2
M. Wt: 372.9 g/mol
InChI Key: BGOTVEGLSMUZBI-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one is a compound that features a piperazine ring, which is a common structural motif in many pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one typically involves a multi-step process. One common method includes the reaction of 3-chlorophenylpiperazine with 4-methoxyphenylbutanone under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one is unique due to its specific structural features and potential applications. Its combination of a piperazine ring with chlorophenyl and methoxyphenyl groups gives it distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

90316-60-2

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one

InChI

InChI=1S/C21H25ClN2O2/c1-16(17-6-8-20(26-2)9-7-17)14-21(25)24-12-10-23(11-13-24)19-5-3-4-18(22)15-19/h3-9,15-16H,10-14H2,1-2H3

InChI Key

BGOTVEGLSMUZBI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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